Ethyl 4-[({3-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]-1-benzofuran-2-yl}carbonyl)amino]benzoate
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Overview
Description
ETHYL 4-[3-(1,2,3-THIADIAZOLE-4-AMIDO)-1-BENZOFURAN-2-AMIDO]BENZOATE is a complex organic compound that belongs to the class of thiadiazole derivatives.
Preparation Methods
The synthesis of ETHYL 4-[3-(1,2,3-THIADIAZOLE-4-AMIDO)-1-BENZOFURAN-2-AMIDO]BENZOATE typically involves multiple steps. One common method starts with the preparation of 1,2,3-thiadiazole derivatives using hydrazonoyl halides and potassium thiocyanate . The reaction conditions often include the use of absolute ethanol and triethylamine as a base . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
ETHYL 4-[3-(1,2,3-THIADIAZOLE-4-AMIDO)-1-BENZOFURAN-2-AMIDO]BENZOATE undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrazinecarbothioamide, hydrazonoyl chloride, and methyl hydrazinecarbodithioate . Major products formed from these reactions are typically other thiadiazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, thiadiazole derivatives have shown promising antimicrobial, anticancer, and anti-inflammatory activities . These compounds are also being explored for their potential use in the development of new pharmaceuticals .
Mechanism of Action
The mechanism of action of ETHYL 4-[3-(1,2,3-THIADIAZOLE-4-AMIDO)-1-BENZOFURAN-2-AMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. Thiadiazole derivatives are known to inhibit certain enzymes and proteins, leading to their biological effects . For example, some thiadiazole compounds have been shown to inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
ETHYL 4-[3-(1,2,3-THIADIAZOLE-4-AMIDO)-1-BENZOFURAN-2-AMIDO]BENZOATE can be compared with other thiadiazole derivatives, such as 2-amino-1,3,4-thiadiazole and 2-amido-1,3,4-thiadiazole . These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities .
Properties
Molecular Formula |
C21H16N4O5S |
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Molecular Weight |
436.4 g/mol |
IUPAC Name |
ethyl 4-[[3-(thiadiazole-4-carbonylamino)-1-benzofuran-2-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H16N4O5S/c1-2-29-21(28)12-7-9-13(10-8-12)22-20(27)18-17(14-5-3-4-6-16(14)30-18)23-19(26)15-11-31-25-24-15/h3-11H,2H2,1H3,(H,22,27)(H,23,26) |
InChI Key |
DWNGDMYBRXZXQS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CSN=N4 |
Origin of Product |
United States |
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